1-(2-Phenylethyl)piperazine-2,6-dione
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Overview
Description
1-(2-Phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C12H14N2O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione involves several steps. The yield is 94%, and the melting point is 142 °C . The synthesis method allows for the production of CRBN ligands as well as the drug Aminoglutethimide . The intermediate acid 3 is obtained by concentrating the combined organic layer under reduced pressure .Molecular Structure Analysis
The molecular structure of 1-(2-Phenylethyl)piperazine-2,6-dione is represented by the linear formula C12H14N2O2 . The InChI code is 1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 .Physical And Chemical Properties Analysis
1-(2-Phenylethyl)piperazine-2,6-dione has a molecular weight of 218.26 . It is a light yellow liquid .Scientific Research Applications
Piperazine Derivatives in Therapeutic Uses
Piperazine, a nitrogen-containing heterocycle, is significant in drug design, found in a wide range of drugs with therapeutic uses including antipsychotic, antihistamine, anticancer, and more. Modification of the piperazine nucleus alters the medicinal potential of the resultant molecules, indicating the broad potential of this entity in drug discovery for various diseases. Recent research emphasizes the importance of exploring piperazine-based molecules for therapeutic investigations, highlighting its flexibility as a building block for drug-like elements (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights that could help in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Piperazine in Antidepressant Development
The presence of a piperazine substructure is a commonality among many marketed antidepressants, contributing to their efficacy due to its favorable CNS pharmacokinetic profile. This review provides a critical analysis of the role of piperazine in the development of novel antidepressants, highlighting current developments and structure-activity relationships that enhance the efficacy and potency of piperazine-based antidepressants (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Biological Potentials of Piperazines
Piperazines exhibit a broad range of activities, found in biologically active compounds such as antipsychotics, schizophrenia treatments, and atypical antipsychotics. This review focuses on the multifarious biological activities related to piperazines and its derivatives, highlighting their efficacy, potency, and lower toxicity (Verma & Kumar, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(2-phenylethyl)piperazine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHWPKXZICRGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353639 |
Source
|
Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)piperazine-2,6-dione | |
CAS RN |
247128-18-3 |
Source
|
Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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